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molecular formula C12H11NO2 B2626407 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid CAS No. 422312-00-3

1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid

Cat. No. B2626407
M. Wt: 201.225
InChI Key: KUCYGAINBAZNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271163B2

Procedure details

To a stirred solution of 2-hydrazinobenzoic acid hydrochloride (53 mmol, 10.0 g) and cyclopentanone (58 mmol, 4.9 g) in 1,4-dioxane (100 mL) was added dropwise concentrated H2SO4 (˜18M, 63 mmol, 3.5 mL). The resulting solution was heated to reflux for 2 hours. 1H NMR analysis of a crude aliquot indicated complete reaction. The reaction was allowed to cool to room temperature and then concentrated to dryness to give a red solid which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])N.[C:13]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14]1.OS(O)(=O)=O>O1CCOCC1>[CH2:15]1[C:14]2[C:12]3[C:4](=[C:5]([C:6]([OH:8])=[O:7])[CH:9]=[CH:10][CH:11]=3)[NH:2][C:13]=2[CH2:17][CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N(N)C1=C(C(=O)O)C=CC=C1
Name
Quantity
4.9 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
3.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
1H NMR analysis of a crude aliquot indicated complete reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a red solid which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
C1CCC=2NC3=C(C=CC=C3C21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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